Methyl 2-amino-5-butoxybenzoate
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Overview
Description
Methyl 2-amino-5-butoxybenzoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid and contains an amino group at the second position and a butoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-butoxybenzoate typically involves the esterification of 2-amino-5-butoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-5-butoxybenzoic acid+methanolacid catalystmethyl 2-amino-5-butoxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of temperature and pressure are crucial for achieving high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 2-amino-5-butoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials
Mechanism of Action
The mechanism of action of methyl 2-amino-5-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the ester group can undergo hydrolysis to release the active compound. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a butoxy group.
Methyl 2-amino-5-methoxybenzoate: Contains a methoxy group instead of a butoxy group.
Methyl 2-amino-5-ethoxybenzoate: Contains an ethoxy group instead of a butoxy group.
Uniqueness
Methyl 2-amino-5-butoxybenzoate is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-amino-5-butoxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-16-9-5-6-11(13)10(8-9)12(14)15-2/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
IFMKVWCOTCRYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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